molecular formula C8H18Cl2N2O2 B13470469 methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride

methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride

Cat. No.: B13470469
M. Wt: 245.14 g/mol
InChI Key: ABBAQSJCDGQODF-LUSMBATISA-N
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Description

Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Functional Group Introduction: Amino groups are introduced at the 3 and 4 positions of the cyclohexane ring through a series of reactions involving amination.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted cyclohexane derivatives.

Scientific Research Applications

Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted on its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4S)-3,4-diaminocyclopentan-1-ol dihydrochloride
  • (1S,3R,4S)-3,4-Dihydroxycyclohexanecarboxylate

Uniqueness

Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h5-7H,2-4,9-10H2,1H3;2*1H/t5-,6-,7+;;/m0../s1

InChI Key

ABBAQSJCDGQODF-LUSMBATISA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H]([C@@H](C1)N)N.Cl.Cl

Canonical SMILES

COC(=O)C1CCC(C(C1)N)N.Cl.Cl

Origin of Product

United States

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